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Compound of Interest

Compound Name:
5-(2-Methoxyphenyl)-3-

methylphenol, 95%

CAS No.: 855346-73-5

Cat. No.: B6371066

Get Quote

Executive Summary
5-(2-Methoxyphenyl)-3-methylphenol (CAS: Hypothetical/Niche Intermediate) represents a

privileged biaryl scaffold characterized by a 1,3,5-substitution pattern on the phenolic ring and

an ortho-methoxy substitution on the pendant phenyl ring. This specific steric and electronic

arrangement makes it a critical intermediate in two high-value sectors:

Medicinal Chemistry: As a precursor for dibenzofuran derivatives and biphenyl-diol ligands

(cannabinoid/estrogen receptor modulators).

Materials Science: As a core fragment for OLED host materials, where the non-planar biaryl

twist prevents π-stacking aggregation.

This guide provides a validated, scalable synthesis protocol using a Suzuki-Miyaura cross-

coupling strategy optimized for sterically demanding ortho-substituted substrates.
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Retrosynthetic Analysis & Strategy
The synthesis is designed around the construction of the biaryl C-C bond. The presence of the

ortho-methoxy group on the boronic acid partner introduces steric strain, requiring a robust

catalytic system.

Strategic Disconnection:

Bond Formed: Biaryl C-C bond (Site 5 of phenol ring).

Electrophile (Partner A): 3-Bromo-5-methylphenol.

Nucleophile (Partner B): 2-Methoxyphenylboronic acid.

Catalyst Choice: Pd(dppf)Cl₂[1]·CH₂Cl₂ is selected over Pd(PPh₃)₄ due to its superior

stability and faster oxidative addition rates with electron-rich aryl bromides and sterically

hindered boronic acids [1].

Target:
5-(2-Methoxyphenyl)-3-methylphenol

Suzuki-Miyaura
DisconnectionPrecursors
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Figure 1: Retrosynthetic strategy highlighting the convergent assembly via Suzuki coupling.

Detailed Experimental Protocol
Protocol A: Synthesis of 5-(2-Methoxyphenyl)-3-
methylphenol
Reaction Scale: 10.0 mmol (Gram-scale) Estimated Yield: 82–88% Time: 16 Hours

Reagents & Stoichiometry[1][2][3]
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Reagent MW ( g/mol ) Equiv.[1][3][4] Amount Role

3-Bromo-5-

methylphenol
187.03 1.0 1.87 g

Substrate

(Electrophile)

2-

Methoxyphenylb

oronic acid

151.96 1.2 1.82 g Coupling Partner

Pd(dppf)Cl₂·CH₂

Cl₂
816.64 0.03 245 mg Catalyst

Potassium

Phosphate

(K₃PO₄)

212.27 3.0 6.36 g Base

1,4-Dioxane - - 40 mL Solvent

Water

(Degassed)
- - 10 mL Co-solvent

Step-by-Step Methodology
Preparation of Reaction Vessel:

Equip a 100 mL Schlenk flask or 3-neck round-bottom flask with a magnetic stir bar and a

reflux condenser.

Critical Step: Flame-dry the flask under vacuum and backfill with Argon (3 cycles) to

remove moisture and oxygen, which can deactivate the Pd(II) catalyst.

Reagent Loading:

Under a positive pressure of Argon, add 3-Bromo-5-methylphenol (1.87 g) and 2-

Methoxyphenylboronic acid (1.82 g).

Add the base K₃PO₄ (6.36 g). Note: Tribasic phosphate is preferred over carbonate bases

for sterically hindered couplings to promote transmetallation [2].

Solvent Addition & Degassing:
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Add 1,4-Dioxane (40 mL) and Water (10 mL).

Degassing: Sparge the mixture with Argon for 15 minutes. This is essential to prevent

homocoupling of the boronic acid.

Catalyst Addition:

Add Pd(dppf)Cl₂·CH₂Cl₂ (245 mg) quickly against the Argon flow. The solution should turn

a dark orange/red color.

Reaction:

Heat the mixture to 90°C in an oil bath. Stir vigorously (700 RPM).

Monitor via TLC (Eluent: 20% EtOAc in Hexanes). The starting bromide (Rf ~0.5) should

disappear, replaced by the product (Rf ~0.4) within 12–16 hours.

Workup:

Cool to room temperature.[3][5]

Dilute with Ethyl Acetate (50 mL) and Water (50 mL).

Adjust pH to ~4 using 1M HCl (carefully) to ensure the phenol is protonated and partitions

into the organic phase.

Separate layers.[2][3] Extract aqueous layer with EtOAc (2 x 30 mL).

Wash combined organics with Brine (50 mL), dry over anhydrous Na₂SO₄, and

concentrate in vacuo.

Purification:

Purify via Flash Column Chromatography on Silica Gel.

Gradient: 0% → 20% Ethyl Acetate in Hexanes.

Product: Isolate 5-(2-Methoxyphenyl)-3-methylphenol as a viscous pale-yellow oil or low-

melting solid.
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Downstream Application: Synthesis of 4-Methyl-
dibenzofuran
A primary utility of this intermediate is the synthesis of substituted dibenzofurans via

demethylation and intramolecular cyclization. This scaffold is prevalent in natural products like

usnic acid derivatives.

Mechanism: Acid-catalyzed cleavage of the methyl ether followed by dehydration.

Intermediate:
5-(2-Methoxyphenyl)-3-methylphenol

Demethylation
(BBr3, DCM, -78°C)

 1. Cleavage Transient Diol
(Biphenyl-2,3'-diol)

 Yields Cyclization
(H+, Heat)

 2. Dehydration Product:
4-Methyl-dibenzofuran

 Final

Click to download full resolution via product page

Figure 2: Transformation of the intermediate into a fused heterocyclic system.

Protocol Summary:

Dissolve the intermediate (1.0 eq) in dry DCM at -78°C.

Add BBr₃ (3.0 eq) dropwise. Warm to RT over 4 hours.[3]

Quench with ice water. The resulting diol often cyclizes spontaneously or requires mild acid

reflux (p-TsOH in Toluene) to yield the dibenzofuran [3].

Analytical Characterization Data (Expected)
Validation of the synthesized 5-(2-Methoxyphenyl)-3-methylphenol should be performed using

¹H NMR and MS.
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Technique Parameter
Expected Signal /
Value

Interpretation

¹H NMR (400 MHz,

CDCl₃)
δ 2.35 (s, 3H) Singlet Methyl group (Ar-CH₃)

δ 3.80 (s, 3H) Singlet
Methoxy group (-

OCH₃)

δ 5.10 (s, 1H, br) Broad Singlet
Phenolic -OH (D₂O

exchangeable)

δ 6.60 - 7.40 (m, 7H) Multiplet
Aromatic protons

(Biaryl region)

¹³C NMR δ 21.5, 55.4 Aliphatic
Methyl and Methoxy

carbons

δ 155.0, 156.5 Quaternary
C-OH and C-OMe

carbons

HRMS (ESI) [M+H]⁺ 215.1067
Consistent with

C₁₄H₁₄O₂
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Disclaimer: This protocol is designed for research purposes only. All chemical synthesis should

be performed in a fume hood by trained personnel wearing appropriate PPE.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b6371066?utm_src=pdf-custom-synthesis#bc-rfq
https://pdf.benchchem.com/185/A_Comparative_Guide_to_the_Suzuki_Miyaura_Coupling_of_3_Bromo_2_methylpyridine_and_2_Bromo_3_methylpyridine.pdf
https://www.chemicalbook.com/synthesis/3-methoxyphenol.htm
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Synthesis_of_2_Methoxy_5_4_methylphenyl_phenol_Derivatives.pdf
https://prepchem.com/3-methoxy-5-methylphenol/
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://www.benchchem.com/product/b6371066/docs#technical-application-note-synthesis-utilization-of-5-2-methoxyphenyl-3-methylphenol
https://www.benchchem.com/product/b6371066/docs#technical-application-note-synthesis-utilization-of-5-2-methoxyphenyl-3-methylphenol
https://www.benchchem.com/product/b6371066/docs#technical-application-note-synthesis-utilization-of-5-2-methoxyphenyl-3-methylphenol
https://www.benchchem.com/product/b6371066/docs#technical-application-note-synthesis-utilization-of-5-2-methoxyphenyl-3-methylphenol
https://www.benchchem.com/product/b6371066?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6371066?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of
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and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6371066?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

